molecular formula C19H16N2O B14126576 Biphenyl-2-carboxylic acid (2-aminophenyl)amide

Biphenyl-2-carboxylic acid (2-aminophenyl)amide

Cat. No.: B14126576
M. Wt: 288.3 g/mol
InChI Key: IYMHTSWLIVVZEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biphenyl-2-carboxylic acid (2-aminophenyl)amide is an organic compound that belongs to the class of carboxamides It is characterized by a biphenyl structure with a carboxylic acid group at the second position and an amide group derived from 2-aminophenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-2-carboxylic acid (2-aminophenyl)amide typically involves the amidation of Biphenyl-2-carboxylic acid with 2-aminophenylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Common catalysts include carbodiimides or triazines, which facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-2-carboxylic acid (2-aminophenyl)amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the biphenyl structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Biphenyl-2-carboxylic acid (2-aminophenyl)amide has several scientific research applications:

Mechanism of Action

The mechanism of action of Biphenyl-2-carboxylic acid (2-aminophenyl)amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-2-carboxylic acid: Lacks the amide group but shares the biphenyl structure.

    2-Aminobiphenyl: Contains the amine group but lacks the carboxylic acid moiety.

    Biphenyl-4-carboxylic acid: Similar structure but with the carboxylic acid group at the fourth position.

Uniqueness

Biphenyl-2-carboxylic acid (2-aminophenyl)amide is unique due to the presence of both the carboxylic acid and amide groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

N-(2-aminophenyl)-2-phenylbenzamide

InChI

InChI=1S/C19H16N2O/c20-17-12-6-7-13-18(17)21-19(22)16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-13H,20H2,(H,21,22)

InChI Key

IYMHTSWLIVVZEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.